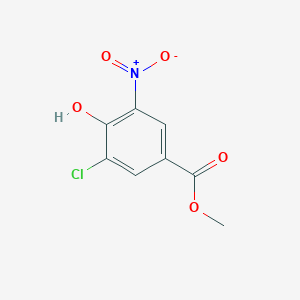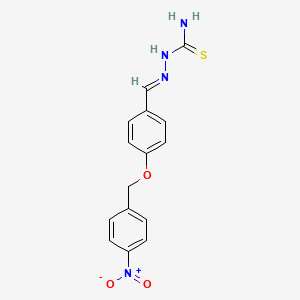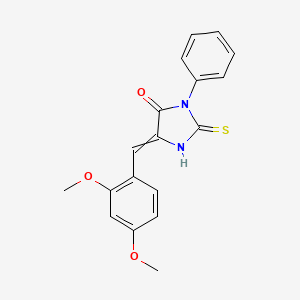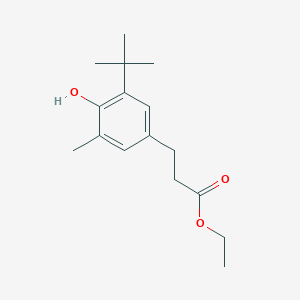
Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate consists of an ethyl ester group attached to a phenolic ring. The tert-butyl groups provide steric hindrance, affecting its reactivity and stability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antifungal Agent
ODHP was initially extracted from the culture broth of the soil isolate Alcaligenes faecalis. It exhibited promising antimycotic activity against Candida albicans. Researchers have formulated ODHP-loaded β-cyclodextrin nanosponge hydrogel (NS-HG) to enhance topical delivery. The NS-HG demonstrated higher in vitro antifungal activity compared to fluconazole, making it a potential candidate for treating skin fungal ailments .
Wound Healing and Inflammation Inhibition
In vivo studies using ODHP-NS-HG revealed increased survival rates, wound contraction, and healing of wound gaps. It also inhibited the inflammation process. Histopathological examinations showed improved healing and collagen deposition. Thus, ODHP-NS-HG could be explored for wound healing applications .
Enhanced Skin Permeability
ODHP-NS-HG exhibited 1.5-fold higher permeability through rat skin compared to the control isoconazole 1%. This enhanced skin permeability suggests its potential for transdermal drug delivery .
Antioxidant Properties
While not directly related to ODHP, its structural analog, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate , has been investigated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, making this area of research relevant .
Polymer Stabilization
ODHP has been used as a stabilizer in polymer materials due to its antioxidant properties. Incorporating it into polymers can enhance their resistance to degradation caused by environmental factors such as UV radiation and heat .
Biotechnological Applications
Given that ODHP is produced naturally by soil bacteria, further exploration of its biotechnological applications could yield interesting results. Researchers may investigate its potential as a bioactive compound or as a precursor for other valuable molecules .
properties
IUPAC Name |
ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-6-19-14(17)8-7-12-9-11(2)15(18)13(10-12)16(3,4)5/h9-10,18H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKOSGXDEITTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176091 | |
| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-(3-tert-butyl)-4-hydroxy-5-methylphenyl)propanoate | |
CAS RN |
40200-35-9 | |
| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40200-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)

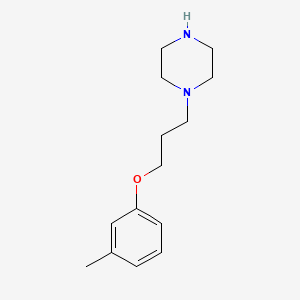
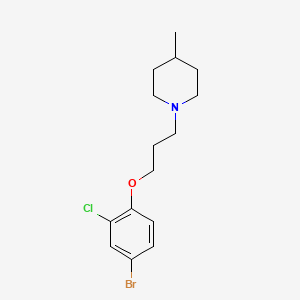


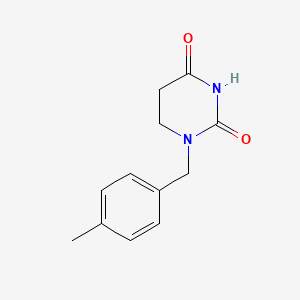
![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3135621.png)
![{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3135623.png)
